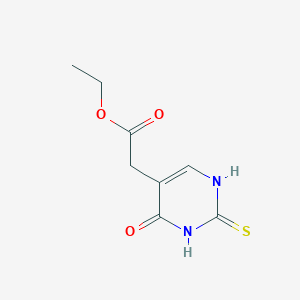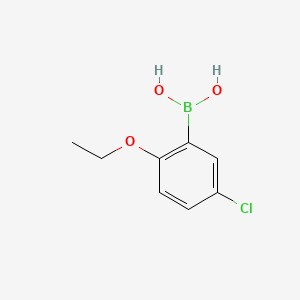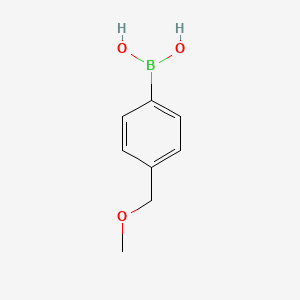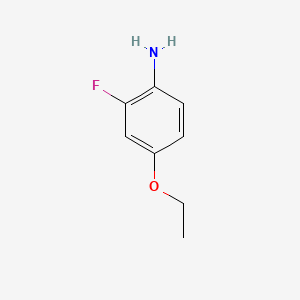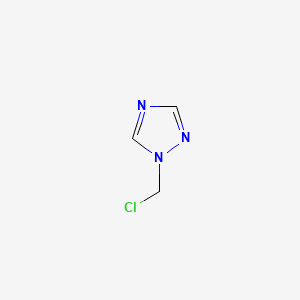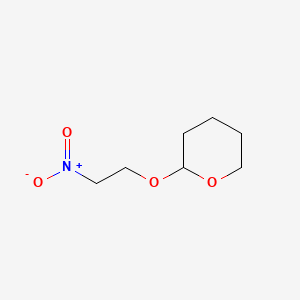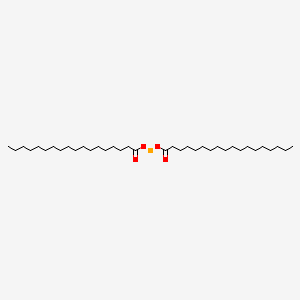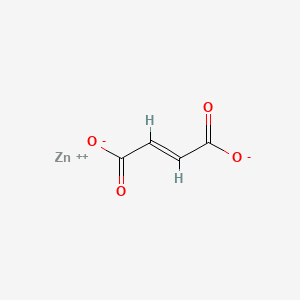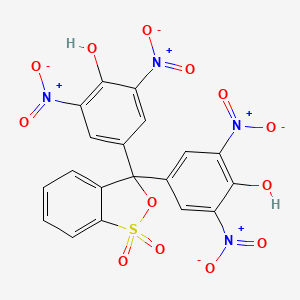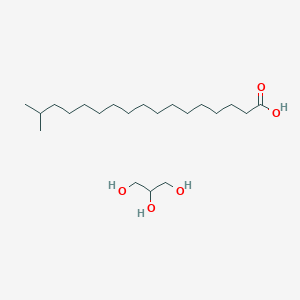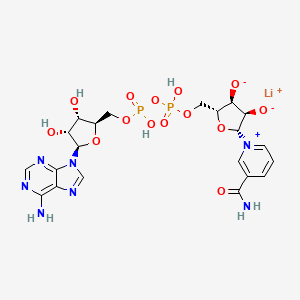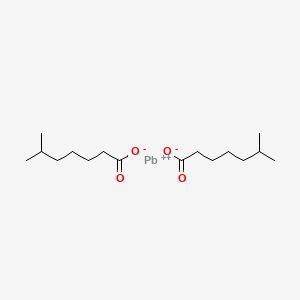
(4-クロロ-2-(トリフルオロメチル)フェニル)メタノール
概要
説明
(4-Chloro-2-(trifluoromethyl)phenyl)methanol is an organic compound with the molecular formula C8H6ClF3O. It is a white crystalline solid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a chloro group, a trifluoromethyl group, and a hydroxyl group attached to a benzene ring.
科学的研究の応用
(4-Chloro-2-(trifluoromethyl)phenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. Its unique functional groups make it a valuable building block for complex molecule construction.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, (4-Chloro-2-(trifluoromethyl)phenyl)methanol is explored for its potential as a drug candidate. Its derivatives are tested for efficacy and safety in treating various diseases.
Industry: The compound is used in the production of specialty chemicals, including polymers, dyes, and coatings. Its stability and reactivity make it suitable for various industrial applications.
作用機序
Target of Action
Compounds with similar structures have been shown to interact with various enzymes and receptors .
Mode of Action
It is known that the trifluoromethyl group attached to the phenyl ring can significantly impact the chemical reactivity and biological activity of the compound .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, including those involving free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The trifluoromethyl group can potentially influence these properties by affecting the compound’s lipophilicity .
Result of Action
Similar compounds have been shown to cause various effects, such as eye irritation, skin irritation, and gastrointestinal irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-Chloro-2-(trifluoromethyl)phenyl)methanol. For example, the compound’s stability can be affected by thermal conditions and sunlight exposure . Additionally, the compound’s action and efficacy can be influenced by factors such as pH and the presence of other chemicals in the environment .
準備方法
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method for synthesizing (4-Chloro-2-(trifluoromethyl)phenyl)methanol involves the Grignard reaction. This process typically starts with the reaction of 4-chloro-2-(trifluoromethyl)benzaldehyde with a Grignard reagent such as methylmagnesium bromide in an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction. The product is then hydrolyzed to yield (4-Chloro-2-(trifluoromethyl)phenyl)methanol.
-
Reduction of Ketones: : Another method involves the reduction of 4-chloro-2-(trifluoromethyl)acetophenone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in a solvent like ethanol or tetrahydrofuran at low temperatures to control the reaction rate and yield the desired alcohol.
Industrial Production Methods
In industrial settings, the production of (4-Chloro-2-(trifluoromethyl)phenyl)methanol may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
-
Oxidation: : (4-Chloro-2-(trifluoromethyl)phenyl)methanol can undergo oxidation reactions to form the corresponding aldehyde or ketone. Common oxidizing agents include chromium trioxide, potassium permanganate, and pyridinium chlorochromate.
-
Reduction: : The compound can be reduced to form various derivatives, depending on the reducing agent used. For example, catalytic hydrogenation can convert it to the corresponding hydrocarbon.
-
Substitution: : The chloro and trifluoromethyl groups on the benzene ring can participate in nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chloro group with other functional groups.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran, catalytic hydrogenation with palladium on carbon.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed
Oxidation: 4-Chloro-2-(trifluoromethyl)benzaldehyde, 4-Chloro-2-(trifluoromethyl)acetophenone.
Reduction: 4-Chloro-2-(trifluoromethyl)phenylmethane.
Substitution: Various substituted phenylmethanols depending on the nucleophile used.
類似化合物との比較
Similar Compounds
(4-Chloro-2-(trifluoromethyl)benzaldehyde): Similar structure but with an aldehyde group instead of a hydroxyl group.
(4-Chloro-2-(trifluoromethyl)acetophenone): Similar structure but with a ketone group instead of a hydroxyl group.
(4-Chloro-2-(trifluoromethyl)phenylmethane): Similar structure but without the hydroxyl group.
Uniqueness
(4-Chloro-2-(trifluoromethyl)phenyl)methanol is unique due to the presence of both a hydroxyl group and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a versatile compound for various applications. The hydroxyl group provides reactivity for further chemical modifications, while the trifluoromethyl group enhances stability and lipophilicity.
特性
IUPAC Name |
[4-chloro-2-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVUJDHCOIJRDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409350 | |
| Record name | (4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773872-13-2 | |
| Record name | (4-CHLORO-2-(TRIFLUOROMETHYL)PHENYL)METHANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


